molecular formula C8H15NO B1360080 1-Piperidinoacetone CAS No. 6784-61-8

1-Piperidinoacetone

Cat. No.: B1360080
CAS No.: 6784-61-8
M. Wt: 141.21 g/mol
InChI Key: WAPBWMNFSOOTGB-UHFFFAOYSA-N
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Description

1-Piperidinoacetone is an organic compound with the molecular formula C8H15NO. It is a derivative of acetone where one of the hydrogen atoms is replaced by a piperidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

1-Piperidinoacetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

1-Piperidinoacetone is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

While the future directions of 1-Piperidinoacetone are not explicitly mentioned in the retrieved papers, the field of piperidine derivatives, in general, is advancing. For instance, strategies for developing drugs targeting PD-1 pathways, which include piperidine derivatives, are being explored .

Biochemical Analysis

Biochemical Properties

1-Piperidinoacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can influence the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidinoacetone can be synthesized through several methods. One common method involves the reaction of piperidine with acetone in the presence of a base. The reaction typically proceeds as follows:

    Reactants: Piperidine and acetone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom in piperidine on the carbonyl carbon of acetone, followed by the elimination of water to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinoacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Comparison with Similar Compounds

1-Piperidinoacetone can be compared with other similar compounds, such as:

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Acetone: A simple ketone with the formula C3H6O.

    N-Methylpiperidone: A derivative of piperidine with a ketone functional group.

The uniqueness of this compound lies in its combination of a piperidine ring and a ketone functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBWMNFSOOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218083
Record name 1-Piperidinoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-61-8
Record name 1-(1-Piperidinyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6784-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinoacetone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6784-61-8
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Record name 1-Piperidinoacetone
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Record name 1-piperidinoacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of atoms around the imine bond in 1-(piperidin-1-yl)propan-2-one and what are its consequences?

A1: The crystal structure of 1-(piperidin-1-yl)propan-2-one reveals a Z configuration around the imine bond, with a bond length of 1.3025 Å []. This configuration allows for the formation of an intramolecular hydrogen bond between the hydrazone hydrogen (N—H) and the nitrogen atom of the piperidine ring (N⋯N). This intramolecular interaction influences the molecule's conformation, with the carbonyl group positioned over the piperidine ring, which adopts a chair conformation [].

Q2: How does the crystal packing of 1-(piperidin-1-yl)propan-2-one contribute to its solid-state structure?

A2: In the crystalline state, 1-(piperidin-1-yl)propan-2-one molecules arrange themselves into helical supramolecular chains that extend along the crystallographic c-axis. These chains are stabilized by intermolecular hydrogen bonds between the N—H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule (N—H⋯O) []. These hydrogen-bonded chains are further interconnected by weaker C—H⋯π interactions involving methylene hydrogens and the aromatic rings of adjacent molecules, forming layers within the ac plane of the crystal lattice [].

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